molecular formula C24H24NOP B127459 (S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole CAS No. 148461-14-7

(S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole

Cat. No. B127459
M. Wt: 373.4 g/mol
InChI Key: OUQSAXROROGQEE-UHFFFAOYSA-N
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Description

The compound “(S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Structural Analysis

  • (S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole has been utilized in the synthesis and structural analysis of various complexes. For example, its use in the synthesis of palladium complexes and their crystal and solution structures was studied, showing interesting conformational stability and coordination behavior (Baltzer et al., 1996).

Coordination Chemistry

  • The compound has significant applications in coordination chemistry. It has been used in the synthesis of phosphinooxazoline ligands for lanthanide coordination, demonstrating versatile chelating properties and influencing the electronic and structural properties of the resultant complexes (Pailloux et al., 2011).

Catalytic Behavior

  • The phosphinooxazoline ligands derived from this compound have been investigated for their catalytic properties, particularly in ethylene oligomerization. The molecular structure of derivatives and their corresponding nickel complexes show notable influences on their catalytic behavior (Speiser et al., 2004).

Diastereoselective Coordination

  • The compound is also used in the synthesis of planarly chiral ligands and their diastereoselective coordination in metal complexes. This application is crucial in asymmetric synthesis and catalysis, where the chirality of the ligands plays a significant role in determining the stereoselectivity of reactions (Štěpnička, 2002).

Trinuclear Complexes

  • Research has been conducted on trinuclear iridium hydride clusters incorporating this compound as a ligand. These studies provide insights into the structural aspects of the complexes and their potential applications in catalysis, although these specific complexes showed inactivity as hydrogenation catalysts (Smidt et al., 2003).

Iron Complex Synthesis

  • The compound is also involved in the synthesis of new phosphinooxazoline chelate complexes of iron, contributing to the understanding of the steric and electronic properties of these iron complexes and their potential applications in various catalytic processes (Sedinkin et al., 2008).

Antibacterial Studies

  • In the field of bioinorganic chemistry, derivatives of this compound have been synthesized and tested for their antibacterial properties, indicating potential applications in developing new antimicrobial agents (Al-Sabti et al., 2010).

properties

IUPAC Name

diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24NOP/c1-18(2)22-17-26-24(25-22)21-15-9-10-16-23(21)27(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-16,18,22H,17H2,1-2H3/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQSAXROROGQEE-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403391
Record name (-)(4S)-2-[2-(Diphenylphosphino)phenyl]-4-(2-propyl)oxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole

CAS RN

148461-14-7
Record name (4S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-1,3-oxazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148461-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)(4S)-2-[2-(Diphenylphosphino)phenyl]-4-(2-propyl)oxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Pavlovic - 2020 - munin.uit.no
With the aid of DFT methods, it is possible to get insights into the mechanistic details of homogeneous reactions, the substrate preferences and activities of catalysts. Computational …
Number of citations: 2 munin.uit.no
JY Mak - 2022 - search.proquest.com
Current synthetic methods to access stereoregular organic polymeric materials through chiral racemic monomer pools often operate through kinetic resolutions which restrict maximum …
Number of citations: 0 search.proquest.com

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